molecular formula C15H27ClO4 B14300329 Dimethyl 4-chlorotridecanedioate CAS No. 112674-01-8

Dimethyl 4-chlorotridecanedioate

Cat. No.: B14300329
CAS No.: 112674-01-8
M. Wt: 306.82 g/mol
InChI Key: VATGVFHNUYPZDV-UHFFFAOYSA-N
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Description

Dimethyl 4-chlorotridecanedioate is an organic compound with the molecular formula C15H27ClO4 It is a derivative of tridecanedioic acid, where the carboxylic acid groups are esterified with methanol, and one of the hydrogen atoms on the carbon chain is replaced by a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 4-chlorotridecanedioate typically involves the esterification of 4-chlorotridecanedioic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:

4-chlorotridecanedioic acid+2CH3OHDimethyl 4-chlorotridecanedioate+2H2O\text{4-chlorotridecanedioic acid} + 2 \text{CH}_3\text{OH} \rightarrow \text{this compound} + 2 \text{H}_2\text{O} 4-chlorotridecanedioic acid+2CH3​OH→Dimethyl 4-chlorotridecanedioate+2H2​O

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production times. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process.

Chemical Reactions Analysis

Types of Reactions: Dimethyl 4-chlorotridecanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products Formed:

    Oxidation: Formation of 4-chlorotridecanedioic acid or 4-chlorotridecanone.

    Reduction: Formation of 4-chlorotridecanediol.

    Substitution: Formation of 4-hydroxytridecanedioate derivatives.

Scientific Research Applications

Dimethyl 4-chlorotridecanedioate has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs and drug delivery systems.

    Industry: Utilized in the production of specialty chemicals, polymers, and coatings due to its unique chemical properties.

Comparison with Similar Compounds

Dimethyl 4-chlorotridecanedioate can be compared with other similar compounds, such as:

    Dimethyl 4-bromotridecanedioate: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.

    Dimethyl 4-fluorotridecanedioate:

    Dimethyl 4-iodotridecanedioate: The presence of an iodine atom makes it more reactive in certain substitution reactions.

Properties

112674-01-8

Molecular Formula

C15H27ClO4

Molecular Weight

306.82 g/mol

IUPAC Name

dimethyl 4-chlorotridecanedioate

InChI

InChI=1S/C15H27ClO4/c1-19-14(17)10-8-6-4-3-5-7-9-13(16)11-12-15(18)20-2/h13H,3-12H2,1-2H3

InChI Key

VATGVFHNUYPZDV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCCCC(CCC(=O)OC)Cl

Origin of Product

United States

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